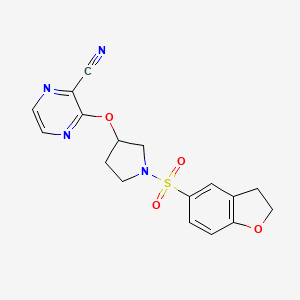

![molecular formula C14H20N2O3 B2637991 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid CAS No. 732298-45-2](/img/structure/B2637991.png)

3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

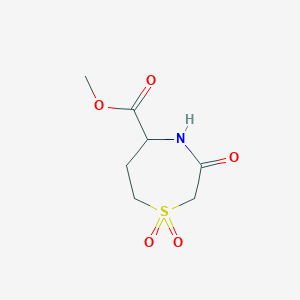

“3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid” is a chemical compound with the molecular formula C14H20N2O3 . It’s a complex organic compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The molecular structure of “this compound” is based on a C14H20N2O3 skeleton . The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the synthesis of such compounds . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 264.32000 . The exact density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis and Chemical Structure

- The synthesis of 3-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-propionic acid-related compounds involves multi-step processes, often starting with basic components like ferulic acid and involving reactions with piperazine to obtain monosubstituted piperazine derivatives. The structures of these compounds are usually confirmed through techniques such as IR, 1H NMR, and MS, ensuring the accuracy of the synthesis and the purity of the compounds (Wang Xiao-shan, 2011).

Bioactive Properties and Potential Applications

- Piperazine derivatives, including those related to this compound, have been studied for various bioactivities. Compounds synthesized from related structures have shown significant bioactivities, such as cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. The diversity in bioactivities suggests potential applications in designing new pharmaceuticals and therapeutics (H. Gul et al., 2019).

Receptor Antagonism and Pharmacological Potential

- Some derivatives of this compound have been evaluated as receptor antagonists, particularly targeting 5-HT7 receptors. These compounds have shown promising activity in receptor antagonism, which could be explored further for therapeutic applications in neuropsychiatric disorders and other conditions where receptor modulation is beneficial (Juhee Yoon et al., 2008).

Crystallographic and Structural Analysis

- Crystallographic studies provide insight into the molecular conformation, intermolecular interactions, and potential reactive sites of piperazine derivatives. Understanding the crystal structure and the molecular interactions within the compounds can guide the modification of these molecules for specific applications, enhancing their bioactivity or altering their physicochemical properties (K. Kumara et al., 2017).

Properties

IUPAC Name |

3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-19-13-5-3-2-4-12(13)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQWTUBIANMMPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone](/img/structure/B2637909.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2637918.png)

![3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B2637920.png)

![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)

![3-methyl-6-(4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637924.png)

![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)

![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)